molecular formula C12H15ClN2O2 B3041691 L-beta-Homotryptophan hydrochloride CAS No. 339994-86-4

L-beta-Homotryptophan hydrochloride

Cat. No.: B3041691
CAS No.: 339994-86-4
M. Wt: 254.71 g/mol
InChI Key: XALSUNLRNHITKL-FVGYRXGTSA-N
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Description

L-beta-Homotryptophan hydrochloride is a synthetic amino acid derivative with the chemical formula C12H14N2O2·HCl. It is known for its unique structure, which includes an indole ring, making it a valuable compound in various scientific research fields .

Scientific Research Applications

L-beta-Homotryptophan hydrochloride has diverse applications in scientific research:

Safety and Hazards

L-beta-Homotryptophan hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection should be worn when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-beta-Homotryptophan hydrochloride can be synthesized through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a reducing agent. This reaction typically occurs under mild conditions, such as room temperature and neutral pH .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: L-beta-Homotryptophan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amino acids, and halogenated compounds .

Comparison with Similar Compounds

L-beta-Homotryptophan hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme mechanisms .

Properties

IUPAC Name

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALSUNLRNHITKL-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940843
Record name 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192003-01-3
Record name 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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